Cas no 11030-24-3 ((2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside)

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside structure
11030-24-3 structure
Product Name:(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside
CAS No:11030-24-3
MF:C14H25N3O9
MW:379.36300444603
CID:1197783
PubChem ID:65174
Update Time:2025-04-20

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Chemical and Physical Properties

Names and Identifiers

    • (2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside
    • 3-O-(2-Amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-D-chiro-inositol sulphate
    • O957UYB9DY
    • (1S,2R,3S,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{[(Z)-carboxy(imino)methyl]amino}-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranoside
    • HMS2089A11
    • KASUGAMYCIN [HSDB]
    • D-chiro-Inositol, 3-O-(2-amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-
    • HSDB 6695
    • 11030-24-3
    • alpha-D-lyxo-
    • KSM
    • NSC 100858
    • 2-((2R,3S,5S,6R)-5-amino-2-methyl-6-((1S,2R,3S,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyloxy)tetrahydro-2H-pyran-3-ylamino)-2-iminoacetic acid
    • Kasuminl
    • Q3193879
    • SR-05000001429-1
    • D-chiro-Inositol, 3-O-(2-amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-.alpha.-D-arabino-hexopyranosyl)-
    • AKOS025310863
    • Kasumin L
    • 2-AMINO-4-{[CARBOXY(IMINO)METHYL]AMINO}-2,3,4,6-TETRADEOXY-ALPHA-D-ARABINO-HEXOPYRANOSIDE
    • SCHEMBL70535
    • SR-05000001429
    • 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid
    • C17968
    • KASUGAMYCIN
    • 6980-18-3
    • (1s,2r,3s,4r,5s,6s)-2,3,4,5,6-Pentahydroxycyclohexyl 2-Amino-4-{[carboxy(Imino)methyl]amino}-2,3,4,6-Tetradeoxy-Alpha-D-Arabino-Hexopyranoside
    • EINECS 234-260-3
    • NSC-100858
    • CHEBI:81419
    • Kasu B
    • SCHEMBL16011710
    • UNII-O957UYB9DY
    • DTXSID1040374
    • BRN 1403823
    • PD040309
    • CHEMBL1631109
    • (1S,2R,3S,4R,5S,6S)-2,3,4,5,6-PENTAHYDROXYCYCLOHEXYL
    • CS-0013930
    • HY-B1864
    • KSG
    • SCHEMBL12858482
    • 2-[[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexoxy]tetrahydropyran-3-yl]amino]-2-imino-acetic acid
    • 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl]-D-chiro-inositol
    • Kasumin 2L
    • Inchi: 1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1
    • InChI Key: PVTHJAPFENJVNC-UQTMRZPGSA-N
    • SMILES: O([C@@H]1[C@H](C[C@@H]([C@@H](C)O1)/N=C(/C(=O)O)\N)N)C1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O

Computed Properties

  • Exact Mass: 379.159
  • Monoisotopic Mass: 379.159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 221A^2
  • XLogP3: -6.7

Experimental Properties

  • Density: 1.973
  • Melting Point: 203 deg C (dec)
  • Boiling Point: 585.944°C at 760 mmHg
  • Flash Point: 308.168°C
  • Refractive Index: 1.738
  • PSA: 218.81000
  • LogP: -3.13710

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Security Information

  • Storage Condition:2-8°C

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Related Literature

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司